benzylidenehydrazine
Overview
Description
benzylidenehydrazine is an organic compound formed by the reaction of benzaldehyde with hydrazine. It is characterized by the presence of an azomethine group (-NHN=CH-) and is widely studied for its diverse chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: benzylidenehydrazine can be synthesized through the condensation reaction of benzaldehyde with hydrazine. The reaction typically involves mixing equimolar amounts of benzaldehyde and hydrazine in an organic solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the hydrazone. The reaction can be represented as follows:
C6H5CHO+H2NNH2→C6H5CH=N-NH2+H2O
Industrial Production Methods: In industrial settings, the production of benzaldehyde, hydrazone may involve more efficient and scalable methods such as mechanochemical synthesis or solid-state melt reactions. These methods offer advantages in terms of reaction time, yield, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: benzylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde azine.
Reduction: It can be reduced to form benzylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde azine.
Reduction: Benzylamine.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
benzylidenehydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other hydrazones and azines.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its cytotoxic properties against cancer cell lines and its potential use in antitumorigenic therapy.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzaldehyde, hydrazone involves its interaction with various molecular targets and pathways. For instance, in the Wolff-Kishner reduction, the compound undergoes deprotonation and protonation steps, leading to the formation of nitrogen gas and a carbanion intermediate. This intermediate is then protonated to form the final alkane product .
Comparison with Similar Compounds
- Benzaldehyde phenylhydrazone
- Benzaldehyde semicarbazone
- Benzaldehyde oxime
Comparison: benzylidenehydrazine is unique due to its specific azomethine linkage, which imparts distinct chemical reactivity and biological activity. Compared to benzaldehyde phenylhydrazone, it has a simpler structure and different reactivity patterns. Benzaldehyde semicarbazone and benzaldehyde oxime also differ in their functional groups and resulting chemical properties .
Properties
Molecular Formula |
C7H8N2 |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
benzylidenehydrazine |
InChI |
InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2 |
InChI Key |
CRKDNNLDFYKBEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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